molecular formula C10H13F2NO2 B13244180 2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol

2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol

Cat. No.: B13244180
M. Wt: 217.21 g/mol
InChI Key: KRMPVLKYGWDTSH-UHFFFAOYSA-N
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Description

2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol is an aminoethanol derivative featuring a 4-difluoromethoxy-substituted benzyl group. Its structure comprises three key components:

  • 4-Difluoromethoxy phenyl group: A phenyl ring substituted with a difluoromethoxy (–OCF₂H) group at the para position, contributing electronegativity and metabolic stability.
  • Benzylamino linkage: A methylene bridge (–CH₂–) connecting the phenyl ring to a secondary amine (–NH–).
  • Ethanol moiety: A hydroxyl (–OH) group on the β-carbon of the ethylamine chain, enabling hydrogen bonding.

This compound is hypothesized to exhibit enhanced lipophilicity and target-binding capabilities compared to simpler analogs due to the combined effects of fluorine substitution and the benzylamino-ethanol framework.

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

2-[[4-(difluoromethoxy)phenyl]methylamino]ethanol

InChI

InChI=1S/C10H13F2NO2/c11-10(12)15-9-3-1-8(2-4-9)7-13-5-6-14/h1-4,10,13-14H,5-7H2

InChI Key

KRMPVLKYGWDTSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCO)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
Target: 2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol C₁₀H₁₃F₂NO₂ 229.22 4-Difluoromethoxy, benzylamino linkage High lipophilicity; potential metabolic stability
2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol (CID 16767620) C₉H₁₁F₂NO₂ 196.25 4-Difluoromethoxy, direct amino-ethanol linkage Simpler structure; lower molecular weight
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol C₉H₉F₃O₂ 206.16 2-Difluoromethoxy, 4-fluoro, ethanol Liquid form; reduced polarity
2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol C₁₀H₁₅NO 165.23 4-Methyl, benzylamino linkage Electron-donating methyl group; lower stability

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethoxy group (–OCF₂H) in the target compound and CID 16767620 introduces electronegativity, enhancing metabolic stability by resisting oxidative degradation compared to the electron-donating methyl group in the 4-methylphenyl analog .
  • The absence of a methylene spacer in CID 16767620 may improve aqueous solubility due to reduced hydrophobicity .

Biological Activity

2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol, often referred to as a difluoromethoxy-substituted phenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a difluoromethoxy group, which is known to influence pharmacological properties such as potency and selectivity in various biological systems.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Chemical Formula C10H12F2NO\text{Chemical Formula C}_{10}\text{H}_{12}\text{F}_2\text{N}\text{O}
  • Molecular Weight : 201.21 g/mol
  • CAS Number : 144759-10-4

The biological activity of 2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol is primarily attributed to its interaction with various biological targets, including protein methyltransferases and histone deacetylases (HDACs). The difluoromethoxy group enhances lipophilicity and alters electronic properties, which can lead to improved binding affinity and specificity for target proteins.

Biological Activity Summary

Recent studies have highlighted the following biological activities associated with this compound:

  • Inhibition of Protein Methyltransferases :
    • The compound has been shown to inhibit the activity of SMYD2, a protein methyltransferase involved in muscle biology and cancer progression. In vitro studies demonstrated that derivatives with difluoromethoxy substitutions exhibit enhanced potency compared to non-fluorinated analogs, with IC50 values in the low micromolar range (e.g., IC50 = 0.8 μM for certain derivatives) .
  • Anticancer Activity :
    • In cellular assays, compounds related to 2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of fluorine atoms was found to increase the anticancer potency by modulating the interaction with cellular targets .
  • Selectivity Towards Cancer Cells :
    • Studies indicated that fluorinated derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Studies

Several case studies have explored the efficacy of difluoromethoxy-containing compounds:

  • Case Study 1 : A study on a series of difluoromethoxy-substituted phenyl compounds revealed that those with para-substitutions showed significantly higher inhibition rates against HDACs compared to their meta and ortho counterparts. The compound's structure allowed for optimal interactions within the enzyme's active site .
  • Case Study 2 : In vivo experiments using xenograft models demonstrated that treatment with difluoromethoxy derivatives resulted in tumor growth inhibition, supporting their potential as therapeutic agents in oncology .

Data Table: Biological Activity Overview

Activity TypeTargetIC50 Value (μM)Reference
Protein Methyltransferase InhibitionSMYD20.8
Anticancer ActivityVarious Cancer LinesLow single-digit
SelectivityNormal vs Cancer CellsFavorable Index

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